2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C17H11N3O2 and a molecular weight of 289.29 g/mol It is known for its unique structure, which includes a quinoline moiety attached to a dihydrophthalazine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of quinoline derivatives with phthalazine-dione precursors. One common method includes the condensation of 8-quinolinylamine with phthalic anhydride under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile (ACN) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline-N-oxide, dihydroquinoline, and substituted quinoline derivatives .
Scientific Research Applications
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A structurally related compound with similar reactivity but lacking the quinoline moiety.
Quinoline derivatives: Compounds such as quinoline-N-oxide and dihydroquinoline share structural similarities and undergo similar chemical reactions.
Uniqueness
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both the quinoline and dihydrophthalazine-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-quinolin-8-yl-2H-phthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(19-16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBMYBGVJKMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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